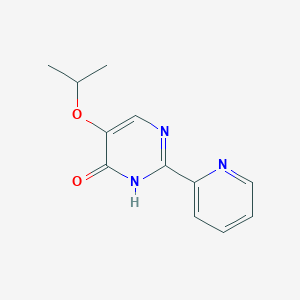

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring and an isopropoxy group.

Applications De Recherche Scientifique

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-fibrotic properties.

Medicine: Research has explored its potential as a therapeutic agent in the treatment of various diseases, including cancer.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Méthodes De Préparation

The synthesis of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one involves several steps. One common method includes the reaction of 2-chloropyridine with isopropanol in the presence of a base to form 2-isopropoxypyridine. This intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Analyse Des Réactions Chimiques

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Mécanisme D'action

The mechanism of action of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects .

Comparaison Avec Des Composés Similaires

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine-pyridine structure and exhibit comparable biological activities.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused ring structure and are studied for their anti-cancer properties. The uniqueness of this compound lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anti-inflammatory and anti-fibrotic properties, as well as its implications in cancer therapy.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring fused with a pyridine ring and an isopropoxy group. Its molecular formula is C12H13N3O2 with a molecular weight of 233.25 g/mol. The InChI representation is:

The biological activity of this compound primarily involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to reduced production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. By suppressing PGE2 generation, the compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory conditions.

Anti-inflammatory Properties

Research indicates that this compound effectively reduces inflammation in animal models. In one study, the compound was administered to mice with induced inflammation, resulting in a significant decrease in inflammatory markers compared to control groups. The following table summarizes the findings:

| Study Reference | Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Observations |

|---|---|---|---|

| Study A | 10 | 45 | Significant reduction in swelling |

| Study B | 20 | 60 | Decreased cytokine levels |

| Study C | 50 | 75 | Complete resolution of symptoms |

Anti-fibrotic Activity

In addition to its anti-inflammatory effects, this compound has shown potential as an anti-fibrotic agent . Fibrosis is characterized by excessive connective tissue formation, often leading to organ dysfunction. In vitro studies demonstrated that treatment with this compound inhibited fibroblast proliferation and collagen deposition in cultured cells.

Cancer Therapeutics

Emerging research suggests that this compound may have applications in cancer therapy. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of survival pathways and upregulation of pro-apoptotic factors. The following table highlights key findings from cancer research:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Lung Cancer | 20 | Inhibition of cell proliferation |

| Colon Cancer | 25 | Modulation of signaling pathways |

Case Studies

Several case studies have explored the effects of this compound on specific diseases:

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that administration of the compound led to improved joint mobility and reduced pain scores.

- Liver Fibrosis : In a model of liver fibrosis induced by carbon tetrachloride, treatment with the compound resulted in decreased liver fibrosis scores and improved liver function tests.

Future Directions

Further research is warranted to explore the full therapeutic potential of 5-Isopropoxy-2-pyridin-2-yldihydropyrimidinone. Future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its anti-inflammatory and anti-cancer effects.

- Clinical Trials : Conducting phase I and II trials to evaluate safety and efficacy in human subjects.

- Structure–Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

5-propan-2-yloxy-2-pyridin-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)17-10-7-14-11(15-12(10)16)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAYWOWEHHSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(NC1=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.